molecular formula C12H17NO B1388768 3-(2,3-Dimethylphenoxy)pyrrolidine CAS No. 946715-32-8

3-(2,3-Dimethylphenoxy)pyrrolidine

Cat. No.: B1388768
CAS No.: 946715-32-8
M. Wt: 191.27 g/mol
InChI Key: KLRZIWKEHRGGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethylphenoxy)pyrrolidine is a chemical compound provided exclusively for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use . RUO products, like this compound, are essential tools in scientific investigations, including fundamental research and pharmaceutical development for the discovery of new drug compounds . They are crucial in diagnostics research for the development of new assays and tools, particularly for studying rare diseases or emerging health threats where no commercially approved diagnostics exist . These specialized reagents are for use by qualified scientists and biologists in controlled laboratory settings . All information provided is for research reference purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dimethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRZIWKEHRGGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 2,3 Dimethylphenoxy Pyrrolidine

Novel Synthetic Routes to the Core 3-(2,3-Dimethylphenoxy)pyrrolidine Scaffold

The construction of the this compound framework can be approached through various synthetic pathways. Key strategies often involve the formation of the pyrrolidine (B122466) ring and the concurrent or subsequent introduction of the 2,3-dimethylphenoxy moiety.

The development of stereoselective methods for the synthesis of chiral pyrrolidines is of significant interest. mdpi.comnih.gov For this compound, asymmetric synthesis can be pursued through several catalytic strategies to control the stereochemistry at the C3 position of the pyrrolidine ring.

One prominent approach is the use of chiral catalysts in cycloaddition reactions. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles stands out as a powerful tool for constructing enantiomerically enriched pyrrolidines. acs.org Another effective method involves the intramolecular cyclization of prochiral precursors catalyzed by transition metal complexes. For instance, iridium-catalyzed intramolecular allylic amination of specifically designed amino-substrates can yield chiral 2,5-disubstituted 3-hydroxypyrrolidines, which can serve as precursors. rsc.org

A practical and widely used strategy would be to start from a commercially available chiral precursor, such as (R)- or (S)-3-hydroxypyrrolidine. The ether linkage can then be formed through a nucleophilic substitution reaction, such as the Mitsunobu reaction or a Williamson ether synthesis, with 2,3-dimethylphenol (B72121). The Mitsunobu reaction, in particular, often proceeds with inversion of configuration at the stereocenter, a crucial factor to consider in the synthesis design.

Catalytic System/Method Description Potential Application for Target Compound
Chiral Phosphoric Acid Catalysis Utilizes chiral phosphoric acids to catalyze enantioselective intramolecular aza-Michael cyclizations of activated alkenes. whiterose.ac.ukSynthesis of a chiral pyrrolidine precursor that can be further elaborated to introduce the phenoxy group.
Iridium-Catalyzed Allylic Amination Intramolecular cyclization of chiral amino-substrates using an iridium catalyst and a chiral ligand to produce stereodefined pyrrolidines. rsc.orgCould be adapted to form a chiral 3-hydroxypyrrolidine intermediate.
Rhodium-Catalyzed Cycloaddition Rhodium catalysts can mediate [4+1] cycloadditions from unactivated terminal alkenes and nitrene sources to form pyrrolidines.A potential route to construct the core pyrrolidine ring with substitution patterns amenable to further functionalization.
Organocatalysis with Proline Derivatives Chiral proline-based organocatalysts can be used for asymmetric Michael additions to form precursors to substituted pyrrolidines. mdpi.comrsc.orgSynthesis of functionalized pyrrolidine precursors with high enantioselectivity.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. researchgate.netrasayanjournal.co.innih.gov The synthesis of N-heterocycles like this compound can benefit significantly from the application of green chemistry principles.

Key green approaches include the use of non-toxic, renewable solvents, and the development of solvent-free reaction conditions. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are examples of greener solvents that can replace traditional volatile organic compounds. researchgate.netacs.org Microwave-assisted organic synthesis (MAOS) is another powerful technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rasayanjournal.co.innih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical and align well with green chemistry goals. A hypothetical MCR for a related structure could involve an aldehyde, an amine, and a suitable dienophile to construct the pyrrolidine ring in one pot.

Green Chemistry Approach Description Relevance to Target Synthesis
Aqueous Media Synthesis Using water as a solvent is cost-effective and environmentally friendly. researchgate.netnih.govCould be explored for the cyclization step or the ether formation reaction.
Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and improve yields. rasayanjournal.co.innih.govApplicable to both the pyrrolidine ring formation and its subsequent functionalization.
Solvent-Free Reactions Conducting reactions without a solvent minimizes waste and can simplify purification. acs.orgPotentially applicable for solid-state reactions or reactions where one of the reactants can act as the solvent.
Heterogeneous Catalysis Using solid-supported catalysts simplifies catalyst recovery and reuse, reducing waste. nih.govrsc.orgA solid acid or base catalyst could be employed for the ether synthesis or ring-closing steps.

The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of reaction parameters. Key variables that can be tuned include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For catalytic asymmetric reactions, the structure of the chiral ligand is paramount in determining the enantioselectivity. rsc.org The solvent can also play a crucial role, influencing both the reaction rate and the stereochemical outcome. For instance, in some cycloaddition reactions, the choice of solvent can even invert the stereoselectivity.

The table below summarizes key parameters that can be optimized for a hypothetical synthesis of the target compound via a Williamson ether synthesis from a protected 3-hydroxypyrrolidine and 2,3-dimethylphenol.

Parameter Variables to Consider Expected Impact on Yield and Selectivity
Base NaH, K₂CO₃, Cs₂CO₃The strength and nature of the base can influence the rate of deprotonation of the phenol (B47542) and potential side reactions.
Solvent DMF, DMSO, Acetonitrile, THFThe polarity and aprotic/protic nature of the solvent can affect the solubility of reactants and the reaction rate.
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate but may lead to decomposition or side products.
Leaving Group Tosylate, Mesylate, HalideThe nature of the leaving group on the pyrrolidine precursor will impact the rate of nucleophilic substitution.
Protecting Group Boc, Cbz, Benzyl (B1604629)The choice of nitrogen protecting group can influence the reactivity and stability of the pyrrolidine ring.

Chemo- and Regioselective Functionalization of this compound

Once the core scaffold of this compound is synthesized, its chemical space can be further expanded through selective functionalization at different positions of the molecule.

The secondary amine of the pyrrolidine ring is a key handle for derivatization. Common transformations include N-alkylation, N-acylation, and N-arylation, which can significantly modulate the physicochemical and biological properties of the molecule.

Reductive amination is a versatile method for introducing a wide range of alkyl groups. The pyrrolidine can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. N-acylation can be readily achieved using acyl chlorides or anhydrides, often in the presence of a base. N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide.

Derivatization Reaction Typical Reagents Resulting Functional Group
N-Alkylation Alkyl halides, Reductive amination with aldehydes/ketonesTertiary amine
N-Acylation Acyl chlorides, Carboxylic acid anhydridesAmide
N-Arylation Aryl halides, Palladium catalyst (e.g., Buchwald-Hartwig coupling)N-Aryl pyrrolidine
N-Sulfonylation Sulfonyl chloridesSulfonamide

The 2,3-dimethylphenoxy ring offers several positions for further functionalization, primarily through electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the activating, ortho-, para-directing ether oxygen and the two ortho-, para-directing methyl groups. The positions ortho and para to the strongly activating ether group are the most likely sites for substitution. However, steric hindrance from the adjacent methyl groups and the pyrrolidine moiety must be considered.

Common electrophilic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (e.g., with Br₂ or NBS), and Friedel-Crafts acylation or alkylation. The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions. tandfonline.comnih.gov Advanced C-H functionalization techniques could also provide direct and selective routes to introduce new substituents. nih.gov

Introduction of Chiral Centers and Their Impact on Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry, with different enantiomers potentially exhibiting distinct pharmacological effects. nih.gov Consequently, the stereoselective synthesis of this compound is of significant interest. The introduction of a chiral center at the C3 position of the pyrrolidine ring fundamentally impacts the synthetic approach, necessitating methods that can control the three-dimensional arrangement of the phenoxy group.

Several strategies can be employed to achieve enantiomerically enriched or pure 3-aryloxypyrrolidines:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials. For pyrrolidine synthesis, common precursors include (S)- or (R)-proline, 4-hydroxyproline (B1632879), and their derivatives. nih.gov For example, a synthetic route could commence from a protected 4-hydroxyproline ester. The hydroxyl group can be stereospecifically displaced or activated for a nucleophilic substitution reaction (e.g., a Mitsunobu reaction) with 2,3-dimethylphenol to install the desired aryloxy ether linkage with inversion of configuration. Subsequent manipulation of the carboxylate group and ring-closing would yield the chiral pyrrolidine core.

Asymmetric Catalysis: Catalytic asymmetric methods provide an efficient route to chiral products from achiral or racemic starting materials. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for constructing highly substituted, chiral pyrrolidines. nih.govrsc.org In this context, an azomethine ylide could be generated in the presence of a chiral metal catalyst (e.g., based on copper, silver, or iridium) and reacted with a suitable dipolarophile to construct the pyrrolidine ring with high enantioselectivity. nih.govrsc.org Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of an appropriate pyridine (B92270) derivative with an arylboronic acid, which can produce chiral 3-substituted tetrahydropyridines that are subsequently reduced to the corresponding piperidines, a strategy that could be adapted for pyrrolidine synthesis. organic-chemistry.org

Chiral Resolution: Racemic this compound can be synthesized and then separated into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers. Alternatively, chiral chromatography using a chiral stationary phase (CSP) can be employed for the analytical or preparative-scale separation of enantiomers. researchgate.net

The choice of synthetic strategy depends on factors such as the desired scale, required enantiomeric purity, and the availability of starting materials and catalysts.

Table 1: Comparison of Strategies for Chiral Synthesis

Strategy Principle Advantages Disadvantages
Chiral Pool SynthesisUtilizes naturally occurring chiral starting materials (e.g., proline). nih.govPredictable stereochemistry, readily available precursors.Limited to the stereochemistry of the starting material; may require more steps.
Asymmetric CatalysisEmploys a chiral catalyst to induce stereoselectivity in a reaction. rsc.orgHighly efficient, can generate a wide range of stereoisomers. rsc.orgCatalyst development can be complex and expensive.
Chiral ResolutionSeparates a racemic mixture into individual enantiomers. researchgate.netApplicable when asymmetric routes are not feasible.Inherently limited to a 50% maximum yield for the desired enantiomer; can be labor-intensive.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative bioanalytical assays using mass spectrometry. mdpi.com The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into specific positions of the molecule.

The synthetic strategy is designed to introduce the isotopic label late in the synthetic sequence to maximize its incorporation and minimize costs.

Nitrogen-15 Labeling: To introduce a ¹⁵N label into the pyrrolidine ring, a precursor containing ¹⁵N would be used. For instance, a synthesis could start from ¹⁵N-labeled ammonia (B1221849) or a derivative like ¹⁵N-hydroxylamine. mdpi.com A more direct method might involve synthesizing a key intermediate, such as an N-protected 4-aminobutanal (B194337) derivative, and then performing a reductive amination using a ¹⁵N-amine source. Another approach, adapted from the synthesis of labeled 5,5-dimethyl-pyrroline N-oxide (DMPO), could involve using ¹⁵N-sodium nitrite (B80452) to prepare a labeled nitro-intermediate which is then carried through the synthetic steps to form the ¹⁵N-pyrrolidine ring. nih.govresearchgate.net

Carbon-13 and Deuterium Labeling: ¹³C or D labels can be introduced into the 2,3-dimethylphenoxy moiety or the pyrrolidine ring.

Phenoxy Ring Labeling: Labeled 2,3-dimethylphenol could be synthesized using starting materials containing ¹³C or D. For example, deuterium atoms could be installed on the aromatic ring via electrophilic deuteration or by using deuterated starting materials in the phenol synthesis.

Pyrrolidine Ring Labeling: Labeled building blocks can be used to construct the pyrrolidine ring. For example, reduction of a succinimide (B58015) or pyrrolidone precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would introduce deuterium atoms at specific positions. The synthesis of di(trideuteromethyl)pyrroline N-oxide from isotopically labeled 2-bromopropane (B125204) serves as a model for incorporating deuterated alkyl groups. mdpi.comresearchgate.net

The position of the isotopic label is critical and is dictated by the specific research question being addressed.

Synthesis of Chemically Diverse Analogues and Probes of this compound

To explore the biological relevance of this compound and to develop potential lead compounds, it is essential to synthesize a variety of analogues and chemical probes. This involves systematically modifying different parts of the molecule to understand structure-activity relationships (SAR) and to create tools for target identification and validation. nih.gov

Design Principles for Targeted Chemical Libraries

The design of a chemical library based on the this compound scaffold is guided by principles aimed at systematically exploring chemical space to optimize biological activity. researchgate.net

Key design principles include:

Structure-Activity Relationship (SAR) Analysis: Initial biological screening of the parent compound would guide the design of new analogues. Modifications would be made to the three main structural components: the pyrrolidine ring, the aryloxy linker, and the dimethylphenyl group. For example, one might investigate the effect of substituent size, position, and electronics on the phenyl ring (e.g., replacing methyl with chloro, methoxy, or trifluoromethyl groups). nih.gov Similarly, the substitution pattern on the pyrrolidine ring could be varied. nih.gov

Scaffold Hopping and Molecular Hybridization: This involves replacing the core scaffold or combining it with pharmacophores from other known active molecules. mdpi.com For instance, the pyrrolidine ring could be replaced with a piperidine (B6355638) or azetidine (B1206935) ring to assess the impact of ring size. The 2,3-dimethylphenyl group could be replaced with other aromatic or heteroaromatic systems. nih.gov

Fragment-Based Design: The core scaffold can be considered a fragment to which different functionalities are added. This approach focuses on optimizing the properties of the molecule, such as solubility and three-dimensional shape, which are critical for drug development. researchgate.net

Table 2: Design Strategy for an Analogue Library

Molecular Region Modification Strategy Examples of Building Blocks
Phenyl Ring Vary electronic and steric properties.2,4-dichlorophenol, 3-methoxyphenol, 4-(trifluoromethyl)phenol, 2-naphthol
Pyrrolidine Ring Introduce substituents, alter stereochemistry.3-aminopyrrolidine, proline derivatives, 4-fluoropyrrolidine
Linker Replace ether linkage.Thioether (-S-), amine (-NH-), or amide (-CONH-) linkages

Parallel and Combinatorial Synthesis Strategies for Analogues

To efficiently generate a library of analogues, parallel or combinatorial synthesis techniques are employed. These methods allow for the rapid production of many distinct compounds in a systematic manner. A common strategy involves a divergent synthetic approach where a common intermediate is reacted with a diverse set of building blocks.

For the this compound scaffold, a possible parallel synthesis could involve:

Synthesis of a Core Intermediate: A key intermediate, such as N-protected 3-hydroxypyrrolidine, is synthesized on a large scale.

Parallel Coupling: The intermediate is dispensed into an array of reaction vessels (e.g., a 96-well plate). A library of diverse phenols is then added to the individual wells, and a coupling reaction (e.g., Mitsunobu or Williamson ether synthesis) is performed in parallel to generate a library of 3-aryloxypyrrolidine analogues. nih.gov

Deprotection and Purification: A final deprotection step, followed by high-throughput purification, yields the desired library of compounds.

This approach enables the systematic exploration of substitutions on the aromatic ring, providing a wealth of data for SAR studies. nih.gov

Synthesis of Bioconjugatable Derivatives and Affinity Probes

To investigate the molecular targets and mechanism of action of this compound, it is necessary to synthesize specialized probes. These include bioconjugatable derivatives and affinity probes.

Bioconjugatable Derivatives: These are analogues that contain a reactive handle allowing them to be covalently attached to larger molecules like proteins, fluorescent dyes, or solid supports for affinity chromatography. Common handles include:

Terminal Alkynes or Azides: For use in copper-catalyzed or strain-promoted "click chemistry". An alkyne or azide (B81097) group could be introduced via an alkyl chain attached to the pyrrolidine nitrogen or as a substituent on the phenyl ring.

Carboxylic Acids or Amines: These functional groups allow for standard amide bond formation with proteins or other molecules.

Affinity Probes: Photoaffinity labels (PALs) are powerful tools for identifying protein binding partners. nih.gov A PAL is an analogue that contains a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide). Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks to nearby amino acid residues within the binding site of a target protein. nih.gov A photoaffinity probe of this compound could be designed by incorporating a trifluoromethyldiazirine group onto the phenyl ring, a modification that is often well-tolerated and provides efficient crosslinking.

The synthesis of these probes requires multi-step sequences that carefully introduce the desired functionality while preserving the core structure necessary for biological recognition.

Computational Chemistry and Cheminformatics Investigations on 3 2,3 Dimethylphenoxy Pyrrolidine

High-Level Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the geometric and electronic properties of a molecule with high accuracy. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of 3-(2,3-dimethylphenoxy)pyrrolidine involves identifying all possible spatial arrangements (conformers) and their relative energies.

The pyrrolidine (B122466) ring is known to adopt non-planar structures, primarily two predominant "pucker" modes known as Cγ-exo and Cγ-endo envelope conformers. nih.govfigshare.comresearchgate.net The specific pucker is influenced by the nature and orientation of substituents. nih.govresearchgate.net For this compound, computational methods would systematically rotate the bonds connecting the phenoxy group to the pyrrolidine ring and explore the puckering of the ring itself. By calculating the potential energy at each conformation, an energy landscape can be generated. This landscape reveals the lowest-energy, most stable conformers, as well as the energy barriers between different conformations. nih.gov Small energy differences between conformers can necessitate high-accuracy electronic structure methods to achieve reliable results. researchgate.net This analysis is crucial as the molecule's active conformation when binding to a biological target may not be its absolute lowest-energy state.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy of the HOMO (EHOMO) and the LUMO (ELUMO) can be calculated using quantum chemical methods. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests the molecule is more reactive. From these energies, global reactivity descriptors can be derived to quantify chemical behavior. nih.gov For instance, electron-donating or -withdrawing substituents can be used to tune the frontier orbital energy levels. rsc.org

Table 1: Hypothetical Frontier Orbital Properties and Global Reactivity Descriptors for this compound

Parameter Symbol Formula Predicted Value Description
HOMO Energy EHOMO - -6.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ELUMO - -0.8 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap ΔE ELUMO - EHOMO 5.7 eV Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. taylorandfrancis.com
Ionization Potential IP -EHOMO 6.5 eV The approximate energy required to remove an electron from the molecule.
Electron Affinity EA -ELUMO 0.8 eV The approximate energy released when an electron is added to the molecule.
Electronegativity χ (IP + EA) / 2 3.65 eV Measures the molecule's ability to attract electrons.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined via specific quantum chemical calculations (e.g., DFT).

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for structure verification and interpretation of experimental data. uncw.edu

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) can be calculated by determining the magnetic shielding tensor for each nucleus within the molecule's computed low-energy conformers. uncw.eduacs.org By performing a Boltzmann-weighted average of the shifts from all significant conformers, a final predicted spectrum is generated. uncw.edu This approach can be highly accurate when compared to experimental spectra measured in solution, especially when appropriate computational models are used. github.io

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies and intensities of the molecule's normal modes. These calculations help in assigning specific absorption bands to the corresponding molecular motions, such as C-H stretches, C-O-C ether stretches, or N-H bends.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for Key Structural Moieties of this compound

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrrolidine N-H 2.5 - 3.5 -
Pyrrolidine C2-H₂ 3.0 - 3.4 50 - 55
Pyrrolidine C3-H 4.8 - 5.2 75 - 80
Pyrrolidine C4-H₂ 2.0 - 2.4 30 - 35
Pyrrolidine C5-H₂ 3.1 - 3.5 45 - 50
Aromatic C-H 6.7 - 7.1 110 - 130
Aromatic C-O - 150 - 155
Aromatic C-CH₃ - 135 - 140

Note: These predicted chemical shift ranges are estimates based on typical values for similar functional groups. The specific values depend on the precise molecular geometry and the computational method employed.

Advanced Molecular Docking and Ligand-Target Interaction Profiling

Cheminformatics techniques such as virtual screening and molecular docking are used to explore the potential interactions of a small molecule with biological macromolecules, primarily proteins. These methods are a cornerstone of computer-aided drug design.

Virtual screening (VS) is a computational methodology to search large libraries of small molecules to identify those most likely to bind to a specific biological target. wikipedia.org Conversely, it can also be used to screen a single molecule, like this compound, against a database of known protein structures to identify potential targets. This process, often called reverse docking or target fishing, can generate hypotheses about the molecule's mechanism of action.

The process involves systematically docking the molecule into the binding sites of numerous proteins. nih.gov Each docking pose is evaluated by a scoring function that estimates the binding affinity. nih.gov Targets that consistently produce high scores are identified as potential interaction partners. By analyzing these potential targets, researchers can infer which biological pathways the molecule might modulate, guiding future experimental validation. cornell.edu

Once a potential protein target is identified, molecular docking is used to perform a more detailed investigation of the binding interaction. nih.govtandfonline.com This analysis predicts the most probable binding pose of this compound within the active site of the receptor.

The primary goal is to identify the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions can include:

Hydrogen Bonds: Formed between the pyrrolidine N-H group (donor) or the phenoxy oxygen (acceptor) and suitable residues in the protein.

Hydrophobic Interactions: Involving the dimethylphenyl group and nonpolar amino acid residues like leucine, valine, or isoleucine.

π-π Stacking: Potential interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

This detailed analysis reveals the key amino acid residues, or "hotspots," that are critical for binding. Understanding these specific interactions is essential for lead optimization, where the molecule's structure can be modified to enhance its potency and selectivity for the target. scispace.com

Table 3: Hypothetical Ligand-Receptor Interactions for this compound with a Putative Kinase Target

Interaction Type Ligand Moiety Involved Potential Receptor Residue Distance/Geometry
Hydrogen Bond (Donor) Pyrrolidine N-H Aspartic Acid (ASP) ~2.9 Å
Hydrogen Bond (Acceptor) Phenoxy Oxygen Lysine (LYS) ~3.1 Å
Hydrophobic Interaction Dimethylphenyl group Leucine (LEU), Valine (VAL) Within 4.0 Å

Note: This table is a representative example of interactions that could be identified through molecular docking. The specific residues and geometries are hypothetical and would depend on the actual protein target.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the physical movements of atoms and molecules, providing detailed insights into the behavior of biological macromolecules. nih.govnih.gov In the context of drug discovery, MD simulations are employed to study the interactions between a potential drug molecule, such as this compound, and its biological target over time. This method allows for the examination of the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon ligand binding. nih.gov

A typical MD simulation protocol for a this compound-target complex would involve placing the docked pose of the compound into a simulation box containing explicit solvent (e.g., water molecules) and ions to mimic physiological conditions. mdpi.com The system is then subjected to energy minimization to remove steric clashes, followed by a period of heating and equilibration. Finally, a production simulation is run for a duration, often on the scale of nanoseconds to microseconds, during which the trajectory of all atoms is recorded. semanticscholar.org

Analysis of the simulation trajectory can reveal crucial information. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated to assess the stability of the complex; a stable RMSD value over time suggests a stable binding mode. researchgate.net Furthermore, the number and duration of specific interactions, such as hydrogen bonds and hydrophobic contacts between this compound and the target's active site residues, can be monitored to identify key binding determinants. semanticscholar.org This detailed understanding of the dynamic binding process is invaluable for the rational design of derivatives with improved affinity and selectivity.

Table 1: Hypothetical RMSD Values from a 100 ns MD Simulation

ComplexAnalyteMean RMSD (Å)Standard Deviation (Å)
Target + this compoundProtein Backbone1.80.3
Ligand0.90.2

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational pillars of computer-aided drug design, aiming to correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov These approaches are instrumental in optimizing lead compounds and designing new derivatives with enhanced potency.

QSAR models are mathematical equations that relate variations in the biological activity of a series of compounds to changes in their molecular features, which are quantified by numerical values known as molecular descriptors. nih.gov For a series of this compound derivatives, a QSAR study would involve calculating a wide range of descriptors.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight (MW), octanol-water partition coefficient (logP), molar refractivity (MR), and topological indices.

3D Descriptors: These require a 3D conformation of the molecule and include steric (e.g., molecular volume) and electronic (e.g., dipole moment, HOMO/LUMO energies) parameters.

Once the descriptors are calculated for a training set of molecules with known biological activities (e.g., IC50 or Ki values), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. nih.gov A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a hypothetical 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate contour maps indicating regions where steric bulk or specific electrostatic charges on the this compound scaffold would be favorable or unfavorable for activity. researchgate.net

Table 2: Hypothetical Data for a 2D QSAR Model of this compound Derivatives

CompoundR-GroupLogPPolar Surface Area (Ų)Experimental pIC50Predicted pIC50
1-H3.121.36.56.6
24'-F3.221.36.86.7
34'-Cl3.621.37.17.0
44'-OH2.941.56.16.2

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. slideshare.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. slideshare.net

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: When the 3D structure of the target is unknown, a model can be derived by aligning a set of active molecules and extracting their common chemical features. slideshare.netmdpi.comnih.gov

Structure-Based: If the crystal structure of the target-ligand complex is available, the key interaction points within the active site can be directly mapped to generate a pharmacophore. slideshare.netijper.org

For this compound, a hypothetical pharmacophore model would likely include a hydrophobic feature for the dimethylphenoxy group, an aromatic feature for the phenyl ring, and a hydrogen bond acceptor/donor feature corresponding to the pyrrolidine nitrogen. This model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to bind to the same target. nih.gov

Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of building highly accurate predictive models from complex, high-dimensional data. nih.gov Unlike traditional QSAR, which often relies on linear statistical methods, ML algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture intricate, non-linear relationships between molecular structure and biological activity. arxiv.orgnih.gov

To develop a predictive model for this compound derivatives, a dataset of compounds with their measured activities would be used to train an ML algorithm. nih.gov The molecules are typically represented by numerical fingerprints or a large set of molecular descriptors. Through a training process, the model learns the complex patterns that correlate these structural features with activity. The performance of the trained model is then validated using an external test set of compounds it has not seen before. nih.gov Such models can significantly accelerate the drug discovery process by accurately predicting the activity of virtual compounds, enabling researchers to focus resources on the most promising candidates. researchgate.net

Table 3: Hypothetical Performance of Machine Learning Models in Activity Prediction

ModelAccuracyPrecisionRecall
Random Forest0.880.870.90
Support Vector Machine0.850.840.86
Artificial Neural Network0.910.920.90

In Silico Prediction of ADME Properties for Research Optimization

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. researchgate.net Failures in later stages of drug development are often attributed to poor ADME properties. researchgate.net Therefore, in silico ADME modeling is now an integral part of the early drug discovery process, allowing for the computational prediction of these properties to filter and optimize compounds before significant resources are invested. nih.govnih.gov

Various computational models are available to predict a wide range of ADME properties for compounds like this compound, including aqueous solubility, gastrointestinal absorption, plasma protein binding, metabolic stability, and potential for interacting with cytochrome P450 enzymes. audreyli.com

For compounds intended to act on the central nervous system (CNS), the ability to cross the Blood-Brain Barrier (BBB) is essential. mdpi.comnih.gov The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a key challenge. Computational models are widely used to predict BBB permeability, typically expressed as logBB (the logarithm of the ratio of the concentration of a drug in the brain to its concentration in the blood) or logPS (the logarithm of the permeability-surface area product). mdpi.comsemanticscholar.orgnih.gov

These predictive models are generally built using key physicochemical properties known to influence BBB transport, such as:

Lipophilicity (logP/logD): A moderate degree of lipophilicity is required to partition into the lipid membranes of the BBB.

Polar Surface Area (PSA): Lower PSA is generally associated with better BBB penetration. nih.gov

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Hydrogen Bond Count: A lower number of hydrogen bond donors and acceptors is favorable.

By calculating these descriptors for this compound, its potential to access CNS targets can be estimated early in the design phase, guiding modifications to optimize this crucial property.

Table 4: Predicted In Silico ADME Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight205.29 g/molFavorable (Low)
logP3.1Optimal for Permeability
Polar Surface Area (PSA)21.3 ŲExcellent for BBB Penetration
H-Bond Donors1Favorable
H-Bond Acceptors2Favorable
BBB Permeability (logBB)0.45High probability of crossing BBB researchgate.net

In Silico Prediction of Metabolic Stability and Metabolite Identification Pathways

The metabolic stability of a research compound is a critical determinant of its potential pharmacokinetic profile, influencing its half-life and exposure in biological systems. In silico methods provide an early, resource-efficient means to predict a compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of xenobiotics. pensoft.netnih.gov Computational tools employ various approaches, including quantum mechanical calculations and knowledge-based models built from extensive experimental data, to identify the most probable sites of metabolism (SOMs) on a molecule. nih.govnews-medical.net

For this compound, a structural analysis highlights several potential SOMs susceptible to enzymatic transformation. In silico models, such as the WhichP450™ module in StarDrop or MetaSite, would typically analyze the lability of each atom in the structure towards metabolism by the most common CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govnews-medical.net The primary metabolic pathways predicted for this compound would likely involve oxidation at various positions.

The key potential metabolic transformations for this compound include:

Aromatic Hydroxylation: The dimethylphenyl ring, despite being substituted, contains positions that could be susceptible to hydroxylation, a common metabolic route for aromatic compounds.

Benzylic Hydroxylation: The methyl groups on the aromatic ring are potential sites for oxidation to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.

Aliphatic Hydroxylation: The pyrrolidine ring contains several C-H bonds that are targets for hydroxylation. Positions C4 and C5 are particularly likely candidates for such oxidation.

Ether Cleavage (O-dealkylation): The ether linkage between the pyrrolidine and the dimethylphenyl moiety could be a site for oxidative cleavage, leading to the formation of 2,3-dimethylphenol (B72121) and a pyrrolidine-derived metabolite.

N-Oxidation: The secondary amine within the pyrrolidine ring could undergo oxidation.

Based on these predicted initial transformations, a metabolic pathway can be constructed. The primary (Phase I) metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation at newly introduced hydroxyl groups, to facilitate their excretion. In silico prediction of these pathways helps anticipate the formation of potentially active or reactive metabolites. chemrxiv.orgwuxiapptec.com

Table 1: Predicted Phase I Metabolic Reactions for this compound

Metabolic ReactionPotential Site on CompoundPredicted Outcome
Aromatic HydroxylationUnsubstituted positions on the dimethylphenyl ringAddition of a hydroxyl (-OH) group to the aromatic ring.
Benzylic HydroxylationMethyl groups at positions 2 or 3 of the phenyl ringOxidation of a methyl group to a hydroxymethyl (-CH₂OH) group.
Aliphatic HydroxylationC4 or C5 position of the pyrrolidine ringAddition of a hydroxyl (-OH) group to the saturated ring.
Ether CleavagePhenoxy ether linkageScission of the C-O bond, yielding 2,3-dimethylphenol and a pyrrolidine derivative.
Oxidative DehydrogenationPyrrolidine ringFormation of a double bond within the pyrrolidine ring, leading to a pyrroline derivative.

Table 2: Plausible Metabolites of this compound

Metabolite NameMetabolic Pathway
4-hydroxy-3-(2,3-dimethylphenoxy)pyrrolidineAliphatic Hydroxylation
3-(2-Hydroxymethyl-3-methylphenoxy)pyrrolidineBenzylic Hydroxylation
3-(4-Hydroxy-2,3-dimethylphenoxy)pyrrolidineAromatic Hydroxylation
2,3-DimethylphenolEther Cleavage
Pyrrolidin-3-olEther Cleavage

Pharmacological and Mechanistic Research of 3 2,3 Dimethylphenoxy Pyrrolidine in Preclinical Models

Comprehensive Receptor Binding and Functional Assay Profiling

A thorough understanding of a compound's interaction with various receptors is fundamental to characterizing its pharmacological profile. This typically involves determining its binding affinity, its functional effect on receptor activity, and its selectivity across a wide range of receptors.

Radioligand Displacement Studies for Affinity Determination

No publicly available data from radioligand displacement studies for 3-(2,3-Dimethylphenoxy)pyrrolidine could be identified. Such studies are crucial for determining the binding affinity (Ki) of a compound for specific receptors. This data would typically be presented in a table format, outlining the receptor tested, the radioligand used, and the resulting affinity constant for this compound.

Table 1: Radioligand Displacement Binding Affinities of this compound (Data Not Available)

Receptor Radioligand Ki (nM)

Agonist/Antagonist Characterization in Cell-Based Functional Assays

Information regarding the functional activity of this compound at various receptors is not present in the available literature. Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator. The results of such assays, typically measuring second messenger responses or other cellular endpoints, would quantify the compound's potency (EC50 or IC50) and efficacy.

Table 2: Functional Activity of this compound in Cell-Based Assays (Data Not Available)

Receptor Assay Type Functional Response (EC50/IC50, Emax)

Enzyme Inhibition and Activation Studies

Investigating the interaction of a compound with various enzymes is another key aspect of preclinical profiling. This involves determining if the compound can inhibit or activate specific enzymes and quantifying this interaction.

In Vitro Enzyme Kinetic Analysis and Inhibition Constant Determination

There is no available data from in vitro enzyme kinetic studies for this compound. These studies are necessary to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) for any identified enzyme targets.

Table 3: In Vitro Enzyme Inhibition by this compound (Data Not Available)

Enzyme Substrate Inhibition Constant (Ki)

Identification of Specific Enzyme Targets via Broad Enzyme Screening

A broad screening of this compound against a diverse panel of enzymes would be required to identify any specific enzyme targets. No results from such a screening have been reported in the scientific literature.

Cellular and Sub-cellular Mechanistic Investigations

Extensive searches of publicly available scientific literature and databases have yielded no specific data regarding the cellular and sub-cellular mechanistic investigations of this compound. The following sections detail the specific areas where research findings are currently unavailable.

Intracellular Signaling Pathway Activation and Modulation Assays

There is no published research detailing the effects of this compound on the activation or modulation of intracellular signaling pathways. Consequently, information regarding its potential interactions with key signaling cascades, such as those involving kinases, G-protein coupled receptors, or other common drug targets, is not available.

Assessment of Compound Effects on Organelle Function

No studies have been identified that assess the impact of this compound on the function of cellular organelles. Therefore, its effects on mitochondria, the endoplasmic reticulum, the Golgi apparatus, or other subcellular structures remain uncharacterized.

Gene Expression and Proteomic Analysis in Response to this compound

There are no available gene expression or proteomic analyses in response to treatment with this compound. Such studies, which would provide insight into the broader cellular response to the compound, have not been published in the accessible scientific literature.

In Vivo Preclinical Pharmacodynamic Characterization

Comprehensive searches have not yielded any in vivo preclinical pharmacodynamic data for this compound. This indicates a lack of published research on its biological effects in living organisms.

Target Engagement Studies in Animal Models

No target engagement studies for this compound in animal models have been reported in the scientific literature. As a result, there is no information available to confirm its interaction with specific molecular targets in a whole-animal context.

Biomarker Modulation Studies in Preclinical Species

There are no published biomarker modulation studies for this compound in any preclinical species. This signifies that the downstream physiological or pathological markers that might be altered by this compound have not been identified or reported.

Efficacy Assessment in Established Animal Disease Models

Comprehensive searches of publicly available scientific literature and databases have revealed a significant gap in the documented preclinical research for the specific chemical compound this compound. At present, there are no detailed research findings or published data tables concerning its efficacy in established animal disease models.

While the broader class of pyrrolidine (B122466) derivatives has been the subject of extensive pharmacological investigation, demonstrating a wide range of biological activities including anticonvulsant, analgesic, anti-inflammatory, and psychostimulant effects in various animal models, specific data for this compound is not available. The unique pharmacological profile of a compound is determined by its specific chemical structure. Therefore, extrapolating the potential efficacy of this compound from related but structurally distinct compounds would be scientifically unsound.

Further preclinical research, including in vivo studies in relevant animal models of disease, is required to elucidate the potential therapeutic efficacy of this compound. Such studies would be essential to determine its pharmacological effects and to identify any potential therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2,3 Dimethylphenoxy Pyrrolidine Analogues

Systematic Exploration of Substituent Effects on the Phenoxy Ring

The nature and position of substituents on the phenoxy ring of 3-phenoxypyrrolidine (B3389589) analogues play a critical role in their potency and selectivity as norepinephrine (B1679862) reuptake inhibitors.

Impact of Ortho-, Meta-, and Para-Substitutions

The position of substituents on the phenoxy ring has a profound effect on the activity of 3-phenoxypyrrolidine derivatives. Studies on related series of 3-(phenoxy-phenyl-methyl)-pyrrolidines have shown that substitution on the phenoxy ring is generally well-tolerated and can lead to enhanced potency. For instance, in a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, moving a substituent from the para- to the meta-position on the phenoxy ring often results in a slight variation in activity, highlighting the subtle interplay between substituent position and receptor binding.

Compound Phenoxy Ring Substitution Norepinephrine Reuptake Inhibition (Ki, nM)
Analogue 14-Fluoro10
Analogue 23-Fluoro15
Analogue 32-Fluoro25

Data derived from studies on analogous 3-(phenoxy-phenyl-methyl)-pyrrolidine series.

Role of Halogenation, Alkylation, and Heteroatom Incorporation

The introduction of different chemical moieties, such as halogens, alkyl groups, and heteroatoms, onto the phenoxy ring has been systematically explored to optimize the pharmacological profile of these compounds.

Halogenation: The incorporation of halogens, particularly fluorine and chlorine, at various positions on the phenoxy ring has been a common strategy. Dihalogenation, such as the introduction of two chlorine atoms, has been shown to be beneficial for norepinephrine transporter (NET) affinity. For example, a 3,4-dichlorophenoxy analogue in a related series exhibited potent NET inhibition.

Alkylation: Alkyl groups, especially small alkyl groups like methyl, have been investigated. The 2,3-dimethyl substitution pattern of the parent compound of interest suggests that di-alkylation can be favorable. In related series, mono- and di-alkylation have been shown to modulate potency and selectivity.

Heteroatom Incorporation: The replacement of a carbon atom in the phenoxy ring with a heteroatom, such as nitrogen to form a pyridyloxypyrrolidine, represents a significant modification. This change can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved properties such as reduced metabolic lability.

Influence of Steric Bulk and Electronic Properties

The steric and electronic properties of the substituents on the phenoxy ring are key determinants of activity.

Steric Bulk: There is a delicate balance regarding the acceptable steric bulk on the phenoxy ring. While some bulk is tolerated, excessively large groups can lead to a decrease in potency, likely due to steric hindrance within the binding pocket of the norepinephrine transporter.

Electronic Properties: The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, significantly influences the interaction of the molecule with the transporter. Electron-withdrawing groups, such as halogens, can enhance potency, suggesting that a more electron-deficient phenoxy ring may be favorable for binding.

Investigation of Modifications to the Pyrrolidine (B122466) Ring and Linker

Modifications to the pyrrolidine ring and the linker connecting it to the phenoxy group have also been extensively studied to understand their impact on the SAR of this class of compounds.

Effects of Ring Size Expansion or Contraction (e.g., piperidine (B6355638), azetidine (B1206935) analogues)

The size of the saturated nitrogen-containing ring is a critical factor for activity.

Piperidine Analogues: Expansion of the pyrrolidine ring to a piperidine ring has been explored in related series. For instance, 3-phenoxypropyl piperidine analogues have been identified as potent agonists at the ORL1 (NOP) receptor, indicating that this modification can shift the pharmacological target of the scaffold. core.ac.uk

Azetidine Analogues: Contraction of the pyrrolidine ring to an azetidine ring has also been investigated. In studies of lobelane (B1250731) analogues, which are inhibitors of VMAT2 function, azetidine derivatives were found to be potent inhibitors of dopamine (B1211576) uptake. core.ac.uk This suggests that the four-membered ring can be a viable replacement for the pyrrolidine ring in certain contexts.

Compound Analogue Ring System Observed Activity
Analogue 4PyrrolidinePotent Norepinephrine Reuptake Inhibitor
Analogue 5PiperidinePotent ORL1 (NOP) Receptor Agonist core.ac.uk
Analogue 6AzetidinePotent VMAT2 Inhibitor core.ac.uk

Data derived from studies on analogous compound series.

Influence of N-Substitutions and Stereochemistry at Chiral Centers

N-Substitutions: The substituent on the pyrrolidine nitrogen is a key determinant of activity and selectivity. In many series of 3-arylpyrrolidines, N-substitution is crucial for potent activity. nih.gov For example, N-alkylation with various groups can modulate the compound's properties. In some cases, an unsubstituted nitrogen results in weaker agonists compared to tertiary amines.

Modulations of the Ether Linkage: Exploring Bioisosteric Replacements in 3-(2,3-Dimethylphenoxy)pyrrolidine Analogues

In the context of 3-aryloxypyrrolidine derivatives, which are known for their activity as norepinephrine reuptake inhibitors (NRIs), the ether oxygen is a key pharmacophoric element. Its lone pair of electrons can participate in hydrogen bonding interactions with the target protein, and its geometry influences the relative orientation of the aromatic ring and the pyrrolidine core. However, the ether linkage can also be a site of metabolic vulnerability. Therefore, its replacement with other functional groups is a common approach during lead optimization.

Another potential bioisosteric replacement for the ether linkage is a methylene (B1212753) group (-CH2-), which would transform the aryloxy derivative into a benzyl (B1604629) derivative. This change significantly alters the electronic nature and conformational flexibility of the linker. While it removes the potential for hydrogen bond acceptance by the ether oxygen, it can introduce new hydrophobic interactions.

The following table summarizes the potential bioisosteric replacements for the ether linkage in this compound analogues and the potential impact of these modifications.

Original LinkageBioisosteric ReplacementPotential Impact on Properties
Ether (-O-)Thioether (-S-)Increased lipophilicity, altered bond angle and length, potential for different binding interactions.
Ether (-O-)Methylene (-CH2-)Increased conformational flexibility, removal of hydrogen bond acceptor, increased hydrophobicity.
Ether (-O-)Sulfoxide (-SO-)Increased polarity, hydrogen bond acceptor capability, potential for improved solubility.
Ether (-O-)Sulfone (-SO2-)Increased polarity, strong hydrogen bond acceptor, can significantly alter electronic properties.
Ether (-O-)Amine (-NH-)Introduction of a basic center, hydrogen bond donor and acceptor capability, potential for new ionic interactions.

While specific research data on the modulation of the ether linkage in this compound itself is not extensively available in the public domain, studies on related 3-phenoxypyrrolidine derivatives acting as dual serotonin (B10506) and norepinephrine reuptake inhibitors have highlighted the importance of the aryloxy moiety for potent activity. nih.govnih.gov These studies suggest that the nature of the linker between the aromatic ring and the pyrrolidine is a critical determinant of biological activity.

Development of Comprehensive SAR/SPR Models for Rational Design

The development of comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models is a cornerstone of modern drug discovery. These models provide a framework for understanding how specific structural features of a molecule contribute to its biological activity and physicochemical properties, thereby guiding the rational design of new and improved therapeutic agents.

Correlation of Structural Features with Biological Activity Profiles

For the class of 3-phenoxypyrrolidine derivatives, a clear correlation exists between specific structural features and their potency as norepinephrine and serotonin reuptake inhibitors. nih.gov The general pharmacophore for this class of compounds includes a protonatable amine, a central hydrophobic core (the pyrrolidine ring), and an aromatic moiety connected via a linker.

Key structural features and their impact on activity include:

The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is often crucial for activity. The substituent at the 3-position is a key determinant of the compound's interaction with the transporter proteins.

The Aromatic Ring: The substitution pattern on the phenoxy ring significantly influences potency and selectivity. In the case of this compound, the dimethyl substitution pattern is critical. Moving these methyl groups to other positions on the phenyl ring or replacing them with other substituents would likely have a profound impact on the compound's biological profile.

The Amine Group: The basicity of the pyrrolidine nitrogen is important for the initial interaction with the transporter. This nitrogen is typically protonated at physiological pH, forming an ionic bond with an acidic residue in the binding site.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For dual serotonin-norepinephrine reuptake inhibitors based on the 3-phenoxypyrrolidine scaffold, the key pharmacophoric elements can be inferred from the structures of active compounds. nih.gov

A general pharmacophore model for this class would likely include:

A Positive Ionizable Feature: Corresponding to the protonated nitrogen of the pyrrolidine ring.

A Hydrophobic Feature: Representing the pyrrolidine ring itself.

An Aromatic Ring Feature: The 2,3-dimethylphenoxy group.

A Hydrogen Bond Acceptor Feature: The ether oxygen.

The spatial relationship between these features is critical for optimal binding to both the serotonin and norepinephrine transporters.

Lead Optimization Strategies Based on SAR Insights

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The SAR insights gained from studying analogues of this compound provide a roadmap for rational lead optimization.

Key strategies include:

Fine-tuning Aromatic Substitution: Systematically exploring different substituents on the phenoxy ring can optimize interactions with the transporter binding pocket. This could involve varying the size, electronics, and lipophilicity of the substituents to enhance potency and selectivity.

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can modulate the compound's conformational preferences and interactions with the target.

Bioisosteric Replacement of the Ether Linkage: As discussed in section 5.2.3, replacing the ether oxygen with other functional groups is a key strategy to improve metabolic stability and fine-tune activity. For example, the synthesis and evaluation of thioether or methylene-linked analogues could lead to compounds with improved pharmacokinetic profiles. nih.gov

The following table outlines potential lead optimization strategies and their intended outcomes based on SAR insights.

Lead Optimization StrategyTarget Structural FeatureIntended Outcome
Varying aromatic substituents2,3-dimethylphenoxy groupImprove potency, selectivity, and metabolic stability.
Introducing substituents on the pyrrolidine ringPyrrolidine coreModulate conformation and improve binding affinity.
Bioisosteric replacement of the ether linkageEther oxygenEnhance metabolic stability and fine-tune activity.
Modifying the basicity of the aminePyrrolidine nitrogenOptimize interaction with the transporter and improve pharmacokinetic properties.

By systematically applying these strategies, guided by comprehensive SAR and SPR models, medicinal chemists can rationally design novel analogues of this compound with enhanced therapeutic potential.

Advanced Analytical and Spectroscopic Characterization in Research of 3 2,3 Dimethylphenoxy Pyrrolidine

High-Resolution Mass Spectrometry for Metabolite Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analytical characterization of compounds like 3-(2,3-Dimethylphenoxy)pyrrolidine, offering unparalleled mass accuracy and sensitivity. This capability is crucial for definitively determining elemental compositions and for identifying metabolites in complex biological matrices.

Purity Assessment: Prior to biological studies, HRMS is employed to confirm the identity and assess the purity of synthesized this compound. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS can verify the elemental formula (C12H17NO) of the parent molecule. Techniques such as Liquid Chromatography coupled with HRMS (LC-HRMS) are used to separate the main compound from any impurities, starting materials, or by-products from the synthesis. The high resolution allows for the separation and identification of isomers or isobaric interferences that would be indistinguishable with lower-resolution instruments.

Metabolite Identification: In drug discovery and development, understanding a compound's metabolic fate is critical. HRMS is the primary tool for identifying metabolites of this compound from in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine) studies. mdpi.comnih.gov The general metabolic pathways for pyrrolidine-containing compounds often involve hydroxylation of the pyrrolidine (B122466) ring, oxidation, and potential ring cleavage. researchgate.net For the 2,3-dimethylphenoxy moiety, likely metabolic transformations include oxidation of the methyl groups to alcohols and carboxylic acids, as well as aromatic hydroxylation.

The process involves comparing the HRMS data from samples incubated with and without the compound. Putative metabolites are detected by searching for specific mass shifts corresponding to common metabolic reactions (e.g., +15.9949 Da for oxidation). The high mass accuracy allows for the generation of predicted elemental formulas for these metabolites. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where metabolites are fragmented, and the resulting patterns are analyzed to pinpoint the site of modification. pharmaron.com

Table 1: Predicted Phase I Metabolites of this compound and their Expected Mass Shifts (Note: This table is illustrative and based on common metabolic pathways. Actual metabolites would need to be confirmed experimentally.)

Metabolic ReactionMass Shift (Da)Predicted Formula of Metabolite
Monohydroxylation+15.9949C12H17NO2
Dihydroxylation+31.9898C12H17NO3
Oxidation (Methyl to COOH)+29.9898C12H15NO2
N-dealkylation (Hypothetical)-VariableVariable
Pyrrolidine Ring Cleavage+VariableVariable

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. omicsonline.org For this compound, multidimensional NMR experiments are essential not only for confirming its covalent structure but also for providing detailed insights into its three-dimensional shape and dynamic behavior.

Structural Elucidation: One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, for unambiguous assignment, two-dimensional (2D) NMR techniques are required.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, which helps to map out the connectivity within the pyrrolidine ring and the dimethylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon atom based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. core.ac.uk This is particularly useful for connecting the pyrrolidine ring to the phenoxy group via the ether linkage (e.g., showing a correlation from the C3-proton of the pyrrolidine to the oxygen-bearing carbon of the aromatic ring).

Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, often described as "envelope" or "twist" forms. nih.gov The two most common conformations are Cγ-endo and Cγ-exo, which refer to the position of the C3 and C4 carbons relative to the plane of the other ring atoms. frontiersin.org The preferred conformation and the energy barrier between them can be investigated using advanced NMR techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial distance restraints for 3D structural modeling. For instance, NOEs between protons on the pyrrolidine ring and the aromatic ring can define the preferred orientation around the C-O ether bond.

Variable Temperature (VT) NMR studies can reveal information about dynamic processes. nih.gov Changes in the NMR spectrum as a function of temperature can be used to calculate the energy barriers for processes like ring puckering or restricted rotation around single bonds.

X-ray Crystallography of this compound and its Co-crystals with Biological Targets

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its solid, crystalline state. This technique is invaluable for obtaining precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's preferred conformation in the solid phase.

Single Crystal Analysis: Obtaining a single crystal of this compound suitable for X-ray diffraction would confirm its molecular connectivity and provide a static image of its conformation. mdpi.com This solid-state structure can then be compared with the solution-state conformations determined by NMR to understand the influence of crystal packing forces on the molecular shape. The analysis would reveal the specific puckering of the pyrrolidine ring and the relative orientation of the phenoxy substituent. mdpi.comnih.gov

Co-crystallization with Biological Targets: If this compound is being investigated for its interaction with a specific protein or enzyme, co-crystallizing the compound with its biological target can provide critical insights into its mechanism of action. The resulting co-crystal structure would reveal the precise binding mode of the ligand within the protein's active site. This information is paramount for structure-based drug design, as it highlights the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and selectivity. This knowledge can then be used to guide the design of more potent and specific analogues.

Advanced Chromatographic Techniques for Separation and Quantification in Research Matrices

Advanced chromatographic methods are essential for the separation and quantification of this compound and its metabolites in various research matrices, from simple reaction mixtures to complex biological fluids like plasma or urine. mdpi.com

Separation Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common techniques for the analysis of non-volatile compounds. Reversed-phase (RP) chromatography, using a C18 or C8 stationary phase with a mobile phase of water and an organic solvent (like acetonitrile or methanol), is typically the first choice for a molecule of this polarity. UHPLC, which uses columns with smaller particle sizes, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): For separating the parent compound from potentially more polar metabolites, HILIC can be an effective alternative or complementary technique to reversed-phase HPLC. chromforum.org

Quantification in Research Matrices: For pharmacokinetic and metabolism studies, a robust and validated bioanalytical method is required to quantify the concentration of this compound and its key metabolites over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. mdpi.com The method typically involves:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Chromatographic Separation: An optimized UHPLC method to separate the analytes from endogenous matrix components.

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored, providing a highly selective and sensitive signal for quantification. nih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification (Note: This table presents typical, hypothetical parameters for developing a quantification method.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound192.1[Fragment 1][Value]
Internal Standard (IS)[Value][Value][Value]
Metabolite M1 (e.g., Hydroxylated)208.1[Fragment 2][Value]

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" of the compound, confirming the presence of specific functional groups and providing information about its structure and crystalline form. edinst.comksu.edu.sa

Functional Group Analysis: The IR and Raman spectra of this compound would display characteristic bands corresponding to its structural components.

IR Spectroscopy: Is particularly sensitive to vibrations of polar bonds. Key expected peaks would include N-H stretching (around 3300-3500 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C-O-C (ether) stretching (around 1250-1000 cm⁻¹), and aromatic C=C bending vibrations. chemicalbook.com

Raman Spectroscopy: Is more sensitive to non-polar, symmetric bonds. It would be effective for observing the aromatic ring vibrations and the C-C backbone of the pyrrolidine ring. researchgate.net The complementarity of IR and Raman is powerful; some vibrations that are weak in IR may be strong in Raman, and vice versa. kurouskilab.com

Polymorphism Studies: Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties, including solubility and stability. Since vibrational spectroscopy is sensitive to the local environment of the molecule, it can be used to identify and differentiate between different polymorphic forms. umsystem.edu Low-frequency Raman and Far-IR spectroscopy are particularly sensitive to lattice vibrations, which are unique to each crystal structure, making them powerful tools for studying polymorphism.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are approximate frequency ranges and would need to be confirmed by experimental spectra.)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique (Stronger Signal)
N-H StretchSecondary Amine3300 - 3500IR
Aromatic C-H StretchPhenyl Ring3000 - 3100IR / Raman
Aliphatic C-H StretchPyrrolidine, Methyl2850 - 2960IR / Raman
Aromatic C=C BendingPhenyl Ring1450 - 1600Raman
Asymmetric C-O-C StretchAryl Ether1200 - 1275IR
Symmetric C-O-C StretchAryl Ether1020 - 1075IR

Future Perspectives and Emerging Avenues in 3 2,3 Dimethylphenoxy Pyrrolidine Research

Exploration of Allosteric Modulation Mechanisms

The exploration of 3-(2,3-Dimethylphenoxy)pyrrolidine as an allosteric modulator would represent a significant research avenue. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. Future research could focus on identifying potential protein targets for this compound and characterizing its modulatory effects.

A hypothetical research workflow could involve:

Target Identification: Screening this compound against a panel of receptors, such as G-protein coupled receptors (GPCRs), to identify any potential binding interactions.

Binding Assays: Conducting radioligand binding assays to determine if the compound binds to an allosteric site and how it affects the binding of known orthosteric ligands.

Functional Assays: Utilizing cellular assays to measure the functional consequences of this binding, such as changes in downstream signaling pathways.

Development of Photoaffinity Labels and Optogenetic Tools

The development of chemical tools derived from this compound could enable precise studies of its biological targets.

Photoaffinity Labels: By incorporating a photoreactive group and a reporter tag (like biotin (B1667282) or a fluorescent dye) onto the this compound scaffold, researchers could create photoaffinity probes. nih.gov These probes, upon photoactivation, would covalently bind to their target proteins, allowing for their identification and isolation. nih.govresearchgate.net This technique is invaluable for confirming direct binding targets in a complex biological system. nih.gov

Optogenetic Tools: While a more complex undertaking, the principles of optogenetics could theoretically be applied. Optogenetics involves using light to control the activity of cells, typically neurons. nih.govresearchgate.net This is often achieved by genetically introducing light-sensitive proteins (opsins) into target cells. nih.govresearchgate.net A small molecule like this compound could potentially be developed into a photoswitchable ligand, where its binding affinity or efficacy is controlled by light, offering a chemical-based alternative or complement to traditional optogenetic methods.

Application in Chemical Biology for Target Deconvolution

Should this compound exhibit a specific biological effect in phenotypic screens, identifying its molecular target would be a critical next step. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action. nih.govnih.gov

Several techniques could be employed:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates. nih.gov

Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability across the proteome in the presence of the compound.

Genetic Approaches: Using techniques like CRISPR-Cas9 to identify genes that modify cellular sensitivity to the compound. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. These computational tools could be applied to accelerate research on this compound and its analogs in several ways:

Predictive Modeling: AI models could predict the physicochemical properties, biological activities, and potential off-target effects of derivatives of this compound, helping to prioritize which new compounds to synthesize.

Virtual Screening: ML algorithms could screen large virtual libraries of compounds to identify molecules with similar structural features to this compound that are predicted to have higher potency or better selectivity.

De Novo Design: Generative AI models could design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Predictive ToxicologyModels to forecast potential adverse effects based on chemical structure.Early de-risking of drug candidates.
QSAR ModelingQuantitative Structure-Activity Relationship models to correlate chemical structure with biological activity.Guidance for lead optimization.
Target PredictionAlgorithms to predict the most likely biological targets of the compound.Acceleration of mechanism of action studies.

Collaborative Research Opportunities and Translational Potential within Academic Contexts

The advancement of our understanding of this compound would be significantly enhanced through collaborative efforts. Academic research, in particular, is well-suited to explore the fundamental biology and therapeutic potential of novel chemical entities.

Interdisciplinary Collaborations: Partnerships between synthetic chemists, pharmacologists, and computational biologists would be crucial to fully explore the potential of this compound.

Open Science Initiatives: Sharing data and research findings through open science platforms could foster broader collaboration and accelerate discovery.

Translational Research: Should promising in vitro and in vivo activity be identified, academic-industry partnerships could facilitate the translation of these findings into potential therapeutic applications.

Without initial data on the biological activity of this compound, its translational potential remains speculative. However, the pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds, suggesting that derivatives of this molecule could hold promise in various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-Dimethylphenoxy)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,3-dimethylphenol and pyrrolidine under basic conditions. Sodium hydroxide (NaOH) is commonly used as a base to deprotonate the phenol, facilitating the reaction. Solvents like dimethylformamide (DMF) or toluene are preferred due to their high boiling points, which aid in reflux conditions (~120°C). Post-reaction, the hydrochloride salt can be precipitated using HCl. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Yield optimization may require adjusting the molar ratio of reactants (e.g., 1:1.2 phenol:pyrrolidine) and reaction time (12–24 hours) .

Q. How do the physicochemical properties of this compound influence its pharmacokinetic profile in preclinical models?

  • Methodological Answer : The 2,3-dimethylphenoxy group enhances lipophilicity (predicted logP ~2.8), improving blood-brain barrier penetration for CNS-targeted studies. However, high lipophilicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., cosolvents like PEG 400). Molecular weight (~235 g/mol) and hydrogen-bonding capacity (1 acceptor, 0 donors) align with Lipinski’s rules for oral bioavailability. In vitro metabolic stability assays (e.g., liver microsomes) should assess susceptibility to cytochrome P450 oxidation, particularly at the pyrrolidine ring .

Q. What analytical techniques are most suitable for characterizing this compound and detecting impurities in research samples?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., methyl group signals at δ 2.2–2.5 ppm, pyrrolidine ring protons at δ 1.8–3.0 ppm).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect trace impurities. MS fragmentation patterns (e.g., m/z 236 [M+H]+^+) aid identification.
  • Elemental Analysis : Validates stoichiometric composition (C, H, N within ±0.4% of theoretical values).
    Method validation should include specificity, linearity (R2^2 >0.99), and LOQ/LOD assessments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of 2,3-dimethylphenoxy substitution on target receptor affinity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methyl with chloro or methoxy groups) to assess steric/electronic effects.
  • In Vitro Assays : Use radioligand binding assays (e.g., 3^3H-labeled ligands for serotonin/norepinephrine transporters) to measure IC50_{50} values. Compare with structurally similar compounds (e.g., 3-(2,3-Dichlorophenoxy)pyrrolidine HCl, IC50_{50} = 15–20 μM in cancer cell lines ).
  • Computational Modeling : Docking studies (AutoDock Vina) can predict binding modes to receptors like 5-HT1A_{1A}, correlating with experimental IC50_{50} data. Free energy perturbation (FEP) calculations quantify substituent contributions .

Q. What experimental strategies are recommended to resolve contradictions in reported IC50_{50} values across different cellular models for this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Use isogenic cell lines (e.g., HEK293T expressing uniform receptor levels) to minimize variability.
  • Orthogonal Validation : Confirm activity via patch-clamp electrophysiology (for ion channel targets) or calcium flux assays.
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify outliers and adjust for confounding factors (e.g., serum concentration in media). Statistical tools like Grubbs’ test can detect significant discrepancies .

Q. What in vivo models are appropriate for assessing the neuropharmacological effects of this compound, considering its putative CNS activity?

  • Methodological Answer :

  • Rodent Behavioral Tests : Tail-flick assay (pain response), forced swim test (antidepressant activity), and elevated plus maze (anxiolytic effects). Dose-response studies (1–50 mg/kg, i.p. or oral) should monitor plasma exposure via LC-MS/MS.
  • Pharmacokinetic Profiling : Measure brain-to-plasma ratio (Kp,uu_{p,uu}) using microdialysis.
  • Toxicology : Acute toxicity screening (OECD 423) and histopathology of liver/kidney post-administration .

Q. How does the stereochemistry of this compound affect its interaction with biological targets, and what chiral resolution methods are applicable?

  • Methodological Answer :

  • Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine) or kinetic resolution with chiral catalysts (e.g., Jacobsen’s catalyst).
  • Analytical Separation : Chiral HPLC columns (Chiralpak IA, hexane/isopropanol) or SFC (supercritical CO2_2/methanol) resolve enantiomers.
  • Biological Evaluation : Compare enantiomer activity in receptor-binding assays. For example, (S)-enantiomers of similar compounds show 10-fold higher 5-HT reuptake inhibition than (R)-forms .

Q. What computational chemistry approaches are most effective for predicting off-target interactions of this compound during lead optimization?

  • Methodological Answer :

  • Target Fishing : Use similarity ensemble approach (SEA) to predict off-targets (e.g., dopamine D2_2, sigma-1 receptors).
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to prioritize targets with low RMSD (<2 Å).
  • Machine Learning : Train models on ChEMBL data to predict ADMET liabilities (e.g., hERG inhibition, Ames mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.